2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(3-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps. One common route includes the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxyacetic acid derivative. This intermediate is then reacted with 3-methoxyphenylpiperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
Isooctyl (4-chloro-2-methylphenoxy)acetate: Another compound with a similar phenoxy group but different substituents.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-16(21)6-7-19(15)26-14-20(24)23-10-8-22(9-11-23)17-4-3-5-18(13-17)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTYOPYKUFAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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